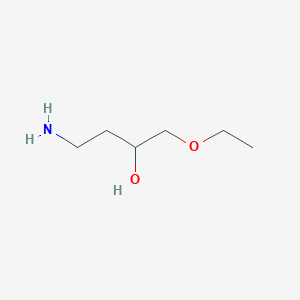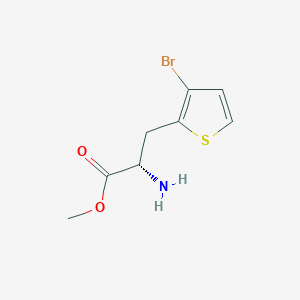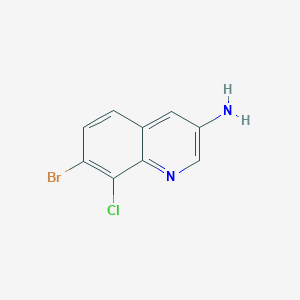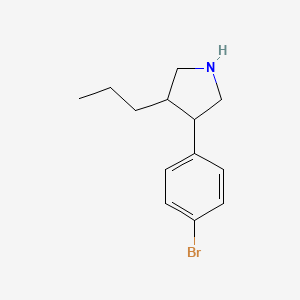
tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: is a complex organic compound that features a unique structure combining an azetidine ring, a pyrazole moiety, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions between hydrazines and 1,3-dicarbonyl compounds.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be added through nucleophilic substitution reactions using cyanomethyl halides.
tert-Butyl Protection: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality, typically through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the cyanomethyl group, such as primary amines.
Substitution Products: Functionalized derivatives with various substituents introduced at specific positions.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Design: It is used in the design of ligands for coordination chemistry and catalysis.
Biology:
Biological Probes: The compound can be employed as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound may find applications in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activities through binding interactions. The compound’s structural features, such as the azetidine ring and pyrazole moiety, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: The parent compound.
tert-Butyl 3-(aminomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: A similar compound with an aminomethyl group instead of a cyanomethyl group.
tert-Butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate: A similar compound with an imidazole ring instead of a pyrazole ring.
Uniqueness: this compound is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the azetidine ring, pyrazole moiety, and cyanomethyl group distinguishes it from other compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
tert-butyl 3-(cyanomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N4O2/c1-12(2,3)19-11(18)16-9-13(10-16,5-6-14)17-8-4-7-15-17/h4,7-8H,5,9-10H2,1-3H3 |
InChI Key |
BRPGDNFLIFHVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC#N)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)





![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)


![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)




